molecular formula C17H29FO2 B8297207 2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane CAS No. 88730-57-8

2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane

Cat. No. B8297207
CAS RN: 88730-57-8
M. Wt: 284.4 g/mol
InChI Key: ROVOAZBCHDNVBH-UHFFFAOYSA-N
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Description

2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane is a useful research compound. Its molecular formula is C17H29FO2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88730-57-8

Product Name

2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane

Molecular Formula

C17H29FO2

Molecular Weight

284.4 g/mol

IUPAC Name

2-(12-fluorododec-3-ynoxy)oxane

InChI

InChI=1S/C17H29FO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-5,7,9-16H2

InChI Key

ROVOAZBCHDNVBH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC#CCCCCCCCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-butyn-1-yl tetrahydropyranyl ether (0.4815 g, 3.05 mmol) (prepared as in Example 1 above) in dry tetrahydrofuran (15 mL) at -78° C. is added n-butyllithium (3.05 mmol, 2.80 mL of 1.09M n-BuLi in hexane). The resulting yellow mixture is stirred for 1 hour at -78° C., warmed to -5° C. for about 5 min and then a solution of 8-bromo-1-fluorooctane (0.7716 g, 3.65 mmol, 1.2 eq.) in HMPA (10 mL) is added dropwise over 45 minutes (Hendry et al., J. Chem. Ecol., 1, 317, 1975). After the addition is completed, the reaction is allowed to warm to room temperature and stirred overnight. After quenching the solution by the dropwise addition of water (about 10 mL), the aqueous solution is extracted with pentane (4×50 ml) and the combined pentane extracts are washed with saturated sodium chloride (50 mL) and dried (MgSO4). The volatiles are removed in vacuo and the crude product is flash chromatographed using hexane/ethyl acetate (9:1, v/v) to give 12-fluoro-3-dodecyn-1-yl tetrahydropyranyl ether (0.526 g, 60%) as a clear colorless oil: Rf=0.60, hexane/ethyl acetate (7:3, v/v); IR (film) ν2850-3000 (alkane CH) and 1H-NMR (CDCl3) δ1.20-1.90 (m, 18H), 2.05-2.20 (m, 2H), 2.30-2.55 (m,2H), 3.30-3.95(m, 4, 4.42 (dt, J=48 Hz, 6 Hz, 2H), 4.60 (br s, 1H).
Quantity
0.4815 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.7716 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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